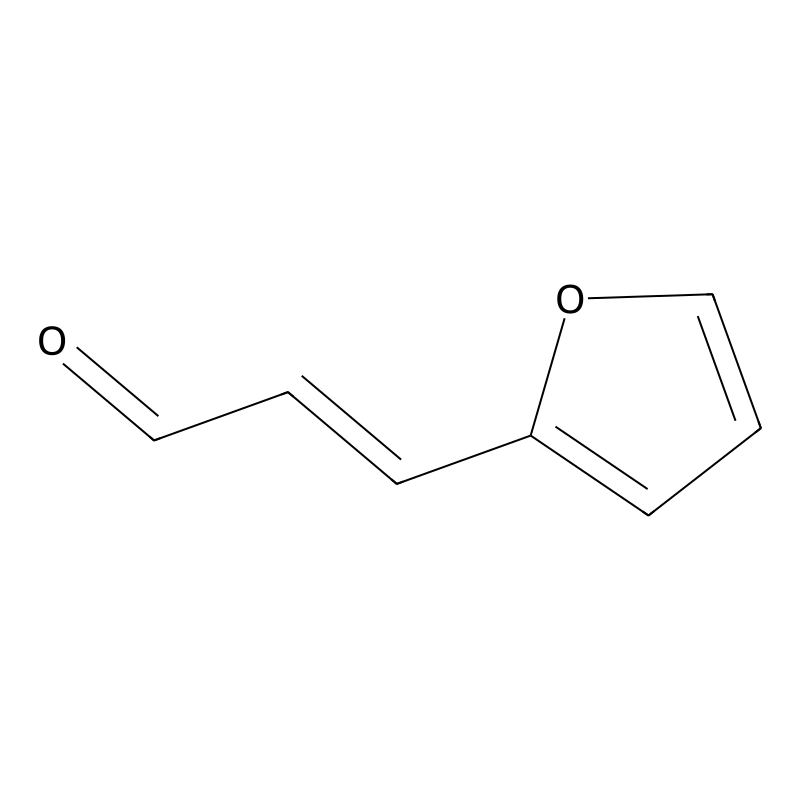

3-(2-Furyl)acrolein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in water

Soluble (in ethanol)

Canonical SMILES

Isomeric SMILES

Synthesis:

3-(2-Furyl)acrolein, also known as trans-3-(2-furyl)acrolein, is a relatively complex organic molecule that can be synthesized through various methods. One established approach involves the condensation reaction between furan and 2-propenal (acrolein) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction yields the desired product along with other byproducts, requiring further purification techniques like distillation or chromatography. [Source: Sigma-Aldrich product page for trans-3-(2-Furyl)acrolein, ]

Applications in Organic Synthesis:

-(2-Furyl)acrolein serves as a valuable building block in organic synthesis due to its reactive nature. The presence of the α,β-unsaturated carbonyl functionality (C=C-C=O) makes it susceptible to various addition reactions, allowing for the construction of complex molecules. Researchers have utilized 3-(2-furyl)acrolein in the synthesis of diverse target compounds, including:

- Heterocyclic compounds: The furan ring and the α,β-unsaturated carbonyl system can participate in cyclization reactions to form various heterocyclic structures, which are prevalent in numerous natural products and pharmaceuticals. [Source: Biosynth product page for 2-Methyl-3-(2-furyl)acrolein, ]

- Unsaturated aldehydes and ketones: The α,β-unsaturated carbonyl functionality can undergo various addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds. This allows for the creation of diverse unsaturated aldehydes and ketones with potential applications in organic synthesis and material science. [Source: PubChem entry for 3-(2-Furyl)acrolein, ]

Other Potential Applications:

Beyond its role in organic synthesis, 3-(2-furyl)acrolein exhibits interesting properties that have sparked exploration in other research areas. These include:

- Attractant properties: Studies have shown that 3-(2-furyl)acrolein possesses attracting properties for certain yeast strains like Saccharomyces cerevisiae. This finding has potential applications in the field of biotechnology, particularly in the development of selective attractants for specific microorganisms. [Source: Biosynth product page for 2-Methyl-3-(2-furyl)acrolein, ]

- Food flavoring agent: The closely related compound 2-methyl-3-(2-furyl)acrolein has been identified as a flavoring agent and evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). While deemed safe for current intake levels, further research is needed to fully understand its long-term safety profile. [Source: PubChem entry for 2-Methyl-3-(2-furyl)propenal, ]

3-(2-Furyl)acrolein, also known as (E)-3-(furan-2-yl)acrylaldehyde, is an organic compound with the molecular formula and a molecular weight of approximately 122.12 g/mol. It features a furan ring, which is a five-membered aromatic ring containing oxygen, attached to an acrolein moiety. This compound appears as a light brown powder with a characteristic cinnamon odor and is insoluble in water . The compound is classified as an aldehyde and is known for its potential reactivity, including self-condensation and polymerization under acidic conditions .

The specific mechanism of action of 3-(2-Furyl)acrolein is not well understood. However, due to its structural similarity to acrolein, it might exhibit similar biological effects. Acrolein is a known irritant and can react with thiol groups in proteins, potentially disrupting cellular function []. Further research is needed to elucidate the specific mechanism of action of 3-(2-Furyl)acrolein.

- Self-Condensation: Under acidic conditions, it can undergo exothermic self-condensation reactions.

- Polymerization: The compound can polymerize, particularly when catalyzed by acids.

- Oxidation Reactions: It can react with air to form peroxo acids and eventually carboxylic acids through autoxidation processes activated by light and transition metal salts .

The biological activity of 3-(2-Furyl)acrolein has been explored in various contexts:

- Irritant Properties: Exposure to this compound may lead to irritation of the eyes, skin, and mucous membranes .

- Potential Antimicrobial Activity: Some studies suggest that compounds derived from furan may exhibit antimicrobial properties, although specific data on 3-(2-Furyl)acrolein remains limited .

Several methods have been reported for the synthesis of 3-(2-Furyl)acrolein:

- Aldol Condensation: A common method involves the aldol condensation between furfural and an aldehyde enolate, yielding 3-(2-Furyl)acrolein as a major product .

- Direct Reaction: Another approach includes the direct reaction of furan derivatives with acrolein under specific reaction conditions .

3-(2-Furyl)acrolein finds applications across various fields:

- Food Industry: It is used as a flavoring agent due to its cinnamon-like aroma.

- Cosmetics: The compound is incorporated into cosmetic formulations for its fragrance properties.

- Pharmaceuticals: Its derivatives may be explored for potential medicinal applications .

Interaction studies involving 3-(2-Furyl)acrolein have primarily focused on its reactivity with other chemical species. It has been noted that the compound can generate flammable or toxic gases when reacting with certain azo or diazo compounds. Additionally, it can interact with strong reducing agents, leading to various reaction pathways that warrant further investigation for safety and efficacy in applications .

Several compounds share structural similarities with 3-(2-Furyl)acrolein. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 3-(5-Methylfuran-2-yl)acrylaldehyde | 5555-90-8 | 0.97 | Methyl substitution on the furan ring |

| (E)-3-(4-Methoxyphenyl)acrylaldehyde | 24680-50-0 | 0.70 | Contains a methoxy group instead of furan |

| 1-(P-Methoxyphenyl)-1-buten-3-one | 943-88-4 | 0.67 | Different functional groups on the phenyl ring |

| 3-(2-Furanyl)-2-propenal | 623-30-3 | 1.00 | Structural isomer; similar reactivity profile |

| (E)-3-(Furan-2-yl)acrylaldehyde | 39511-08-5 | 1.00 | Identical structure; alternative naming |

Molecular Architecture

Molecular Formula and Weight Analysis

3-(2-Furyl)acrolein exhibits a molecular formula of C₇H₆O₂, comprising seven carbon atoms, six hydrogen atoms, and two oxygen atoms [1] [2] [3]. The compound possesses a molecular weight of 122.12 grams per mole, with a monoisotopic mass of approximately 122.037 atomic mass units [2] [4] [3]. The degree of unsaturation for this molecule is calculated to be five, accounting for the aromatic furan ring system, the carbon-carbon double bond in the acrolein moiety, and the carbonyl double bond of the aldehyde functional group [1] [2].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆O₂ | Multiple sources [1] [2] [3] |

| Molecular Weight (g/mol) | 122.12 | ChemSpider, PubChem [2] [4] [3] |

| Monoisotopic Mass (amu) | 122.037 | ChemSpider [2] [4] |

| Carbon Atoms | 7 | Molecular formula [1] [2] |

| Hydrogen Atoms | 6 | Molecular formula [1] [2] |

| Oxygen Atoms | 2 | Molecular formula [1] [2] |

| Degree of Unsaturation | 5 | Calculated from formula [1] [2] |

Bond Configuration and Spatial Arrangement

The molecular architecture of 3-(2-Furyl)acrolein consists of a five-membered furan ring directly connected to an acrolein moiety through a conjugated system [1] [6]. The furan ring contains four carbon atoms and one oxygen atom arranged in a planar aromatic configuration [7] [8]. The acrolein portion features an alpha-beta unsaturated aldehyde system, with the carbon-carbon double bond positioned between the beta and gamma carbons relative to the aldehyde group [6] [9].

The bond configuration includes six carbon-carbon single bonds within the furan ring and connecting chain, one carbon-carbon double bond in the acrolein moiety, one carbon-oxygen double bond forming the aldehyde carbonyl, and one carbon-oxygen single bond within the furan ring [1] [2] [10]. The spatial arrangement maintains planarity across the conjugated system, allowing for effective orbital overlap between the furan ring and the unsaturated aldehyde functionality [7] [8].

Conjugated System Properties

The conjugated system in 3-(2-Furyl)acrolein extends from the furan ring through the carbon-carbon double bond to the aldehyde carbonyl group, creating an extended pi-electron delocalization pathway [6] [9]. This alpha-beta unsaturated carbonyl arrangement classifies the compound as a conjugated diene system, exhibiting characteristic reactivity patterns associated with such molecular frameworks [6] [9].

The conjugation results in stabilization of the molecule through resonance structures, with the furan ring acting as an electron-donating aromatic system and the aldehyde group serving as an electron-withdrawing functionality [11] [6]. This electronic arrangement creates multiple electrophilic sites within the molecule, particularly at the carbonyl carbon and the beta carbon of the unsaturated system, making it susceptible to nucleophilic attack at these positions [6] [9].

Stereochemical Properties

E/Z Isomerism of the Unsaturated Aldehyde Moiety

3-(2-Furyl)acrolein exhibits geometric isomerism around the carbon-carbon double bond of the acrolein moiety, with the E-isomer being the predominant and more stable configuration [12] [2] [13]. The E-configuration, also designated as trans-3-(2-Furyl)acrolein, positions the furan ring and the aldehyde group on opposite sides of the double bond, minimizing steric hindrance between these bulky substituents [12] [2] [14].

The IUPAC nomenclature specifically identifies the compound as (2E)-3-(furan-2-yl)prop-2-enal, confirming the E-stereochemistry of the double bond [13] [14]. This geometric arrangement is thermodynamically favored due to reduced steric interactions compared to the corresponding Z-isomer, where the furan ring and aldehyde group would be positioned on the same side of the double bond [11] [15].

Conformational Analysis and Energetics

Computational studies utilizing density functional theory have provided insights into the conformational preferences of 3-(2-Furyl)acrolein [16] [17] [18]. The molecule exhibits a preference for planar conformations that maximize conjugation between the furan ring and the acrolein moiety, with the entire conjugated system maintaining coplanarity to optimize pi-electron delocalization [16] [17].

The conformational analysis reveals that rotation around the single bond connecting the furan ring to the acrolein chain is restricted due to the conjugated nature of the system [16] [17]. Energy calculations demonstrate that conformations deviating significantly from planarity result in decreased stability due to disruption of the conjugated pi-system [16] [17] [18]. The energetic barrier to rotation around this bond is substantial, effectively locking the molecule in its preferred planar configuration under normal conditions [16] [17].

Structural Representation Systems

SMILES Notation and Digital Representation

The Simplified Molecular Input Line Entry System notation for 3-(2-Furyl)acrolein is represented as O=CC=CC1=CC=CO1 [3] [13] [14]. This notation systematically describes the molecular structure beginning with the aldehyde oxygen double-bonded to carbon, followed by the carbon-carbon double bond, and concluding with the furan ring represented as a five-membered ring containing oxygen [3] [13].

The SMILES representation effectively captures the connectivity and stereochemistry of the molecule, with the linear notation reflecting the conjugated pathway from the aldehyde group through the double bond to the furan ring system [3] [13] [14]. This digital representation format facilitates computational analysis and database searching for the compound across various chemical information systems [3] [13].

InChI String and Key Generation

The International Chemical Identifier string for 3-(2-Furyl)acrolein is InChI=1S/C7H6O2/c8-5-1-3-7-4-2-6-9-7/h1-6H/b3-1+, which provides a unique, standardized representation of the molecular structure [13] [19] [14]. The InChI string incorporates stereochemical information, specifically indicating the E-configuration of the double bond through the "/b3-1+" notation at the end of the identifier [13] [19].

The corresponding InChI Key, VZIRCHXYMBFNFD-HNQUOIGGSA-N, serves as a hashed version of the full InChI string, providing a fixed-length identifier suitable for database indexing and searching [3] [13] [19]. This key enables rapid identification and retrieval of structural information for 3-(2-Furyl)acrolein across various chemical databases and computational platforms [3] [13] [19].

| Representation System | Value | Source |

|---|---|---|

| IUPAC Name | (2E)-3-(furan-2-yl)prop-2-enal | Thermo Fisher, PubChem [13] [14] |

| SMILES Notation | O=CC=CC1=CC=CO1 | Thermo Fisher, PubChem [3] [13] [14] |

| InChI String | InChI=1S/C7H6O2/c8-5-1-3-7-4-2-6-9-7/h1-6H/b3-1+ | Guidechem [19] |

| InChI Key | VZIRCHXYMBFNFD-HNQUOIGGSA-N | Thermo Fisher, PubChem [3] [13] [19] |

| CAS Registry Number | 623-30-3 | Multiple sources [10] [3] [20] |

| MDL Number | MFCD00003256 | Multiple sources [10] [3] [21] |

Crystallographic Parameters

Crystallographic studies of 3-(2-Furyl)acrolein reveal that the compound crystallizes as a solid with a melting point range of 49-55°C, indicating a relatively low-temperature phase transition from solid to liquid state [10] [20] [21]. The crystal structure exhibits the characteristic planar arrangement of the conjugated system, with the furan ring and acrolein moiety maintaining coplanarity in the solid state [7] [8].

X-ray diffraction studies of related compounds containing the 3-(2-Furyl)acrolein moiety demonstrate that the molecule maintains its E-configuration in the crystalline phase, with the furyl and aldehyde substituents positioned on opposite sides of the central double bond [7] [8]. The crystal packing arrangements are influenced by intermolecular interactions, including potential hydrogen bonding involving the aldehyde carbonyl group and van der Waals interactions between the aromatic furan rings [7] [8].

Physical Description

White or yellow needles; Cooked spicy-herb aroma

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 87 of 1417 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 1330 of 1417 companies with hazard statement code(s):;

H302 (99.92%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

39511-08-5

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Dates

Guo et al. Switchable selectivity in an NHC-catalysed dearomatizing annulation reaction. Nature Chemistry, doi: 10.1038/nchem.2337, published online 31 August 2015 http://www.nature.com/nchem